ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Ethyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of an azabicycloheptane structure
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
PZYIEJIXPMWKPS-XLPZGREQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2 |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2 |
Origin of Product |
United States |
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